molecular formula C11H15NO B3091412 (S)-2-(3-methoxyphenyl)pyrrolidine CAS No. 1217710-13-8

(S)-2-(3-methoxyphenyl)pyrrolidine

Cat. No.: B3091412
CAS No.: 1217710-13-8
M. Wt: 177.24 g/mol
InChI Key: QGKFYRMABWIOIW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-enantiomer of 2-(3-methoxyphenyl)pyrrolidine is of particular interest due to its potential biological activities and applications in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method allows for the enantioselective formation of the pyrrolidine ring with high stereochemical control .

Another method involves the use of chiral auxiliaries or chiral catalysts to induce asymmetry in the synthesis. For example, the use of chiral ligands in metal-catalyzed reactions can lead to the formation of this compound with high enantiomeric excess .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts or chiral pool synthesis to achieve the desired enantiomeric purity. The reaction conditions are optimized to ensure high yield and selectivity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-methoxyphenyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (S)-2-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(3-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry, which can lead to distinct biological activities and applications. The (S)-enantiomer may exhibit higher selectivity and potency in certain applications compared to the ®-enantiomer or racemic mixture .

Properties

IUPAC Name

(2S)-2-(3-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFYRMABWIOIW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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